![molecular formula C16H18N4O B1209138 N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1209138.png)
N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide
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Overview
Description
N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide is a member of quinolines.
Scientific Research Applications
Apoptosis Induction in Cancer Cells
The compound N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide and its derivatives have been identified as potent inducers of apoptosis in cancer cells. For example, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, a closely related compound, demonstrate significant activity against cancer cells derived from several human solid tumors, with EC50 values ranging from 30 to 70 nM. This highlights their potential as therapeutic agents in cancer treatment (Zhang et al., 2008).
Conformational Analysis in NMR Spectroscopy
N-acylhydrazones, synthesized from similar pyrazolo[3,4-b]quinoline derivatives, have been analyzed using NMR spectroscopy to understand the duplication of peaks in their 1H- and 13C-NMR spectra. This research is significant in structural chemistry, aiding in the understanding of molecular conformations (Munir et al., 2021).
Fluorescence Quenching in Light-Emitting Devices
Pyrazolo[3,4-b]quinoline derivatives are reported as efficient organic fluorescent materials suitable for light-emitting devices. They exhibit stable fluorescence in various solvents, and their fluorescence can undergo efficient quenching processes in the presence of protic acids, which is reversible (Mu et al., 2010).
Implementation in Molecular Logic Switches
These compounds have been studied for their potential in implementing molecular logic switches. The photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been analyzed, revealing their potential for applications in molecular electronics and photophysics (Uchacz et al., 2016).
Interferon Inducing Activities
Derivatives of N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide have been evaluated for their interferon-inducing activities, which is essential for their potential use in antiviral therapies (Crenshaw et al., 1976).
properties
Molecular Formula |
C16H18N4O |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide |
InChI |
InChI=1S/C16H18N4O/c1-4-5-14(21)18-15-12-9-11-7-6-10(2)8-13(11)17-16(12)20(3)19-15/h6-9H,4-5H2,1-3H3,(H,18,19,21) |
InChI Key |
KIWKLFHHVGFZFN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NN(C2=C1C=C3C=CC(=CC3=N2)C)C |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=C1C=C3C=CC(=CC3=N2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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